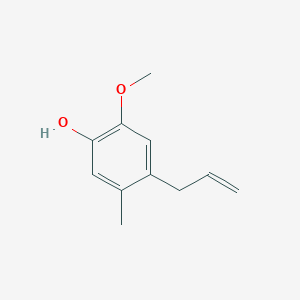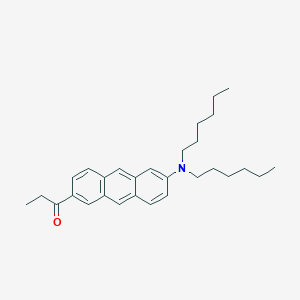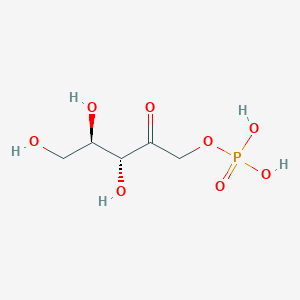![molecular formula C40H64O13 B1255237 17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one CAS No. 120015-17-0](/img/structure/B1255237.png)
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one is a steroidal saponin glycoside derived from the rhizomes of the fern Polypodium glycyrrhiza. It is known for its sweetening properties and has been studied for its various biological activities. The compound has the molecular formula C₄₀H₆₄O₁₃ and a molecular weight of 752.4347 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one can be isolated from the rhizomes of Polypodium glycyrrhiza through a series of extraction and purification steps. The process typically involves:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Characterization: The purified compound is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested in bulk, and the extraction is carried out in large reactors. The purification steps are scaled up using industrial chromatography systems to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed using acidic or enzymatic conditions to yield the aglycone polypodogenin and sugar moieties.
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Aglycone polypodogenin and sugar moieties (e.g., glucose, rhamnose).
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one has been studied for its various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its potential role in plant defense mechanisms and its effects on insect physiology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized as a natural sweetener in food and beverage products.
Wirkmechanismus
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one exerts its effects through various molecular targets and pathways. The compound interacts with cell membranes and proteins, leading to changes in cellular signaling and metabolic pathways. Its sweetening properties are attributed to its ability to bind to sweet taste receptors on the tongue, mimicking the effects of sucrose .
Vergleich Mit ähnlichen Verbindungen
17-[1-[6-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one is part of a group of steroidal saponins that include Polypodoside A and Polypodoside B. These compounds share similar structural features but differ in their glycosidic linkages and sugar moieties. This compound is unique due to its specific glycosidic bonds and the presence of certain sugar residues, which contribute to its distinct biological activities and sweetening properties .
Similar Compounds
Polypodoside A: Similar in structure but with different glycosidic linkages.
Polypodoside B: Another related compound with variations in sugar moieties.
Osladin: A steroidal saponin with super sweet properties, chemically distinct but functionally similar.
Eigenschaften
CAS-Nummer |
120015-17-0 |
|---|---|
Molekularformel |
C40H64O13 |
Molekulargewicht |
752.9 g/mol |
IUPAC-Name |
17-[1-[6-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-methyloxan-2-yl]ethyl]-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C40H64O13/c1-18-7-10-28(51-36(18)53-38-34(47)35(48-6)30(43)20(3)49-38)19(2)23-8-9-24-22-16-27(42)26-15-21(11-13-40(26,5)25(22)12-14-39(23,24)4)50-37-33(46)32(45)31(44)29(17-41)52-37/h16,18-21,23-26,28-38,41,43-47H,7-15,17H2,1-6H3 |
InChI-Schlüssel |
NDAYDFGEXFEFMC-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Kanonische SMILES |
CC1CCC(OC1OC2C(C(C(C(O2)C)O)OC)O)C(C)C3CCC4C3(CCC5C4=CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1255154.png)

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)


![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)



![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)

![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
